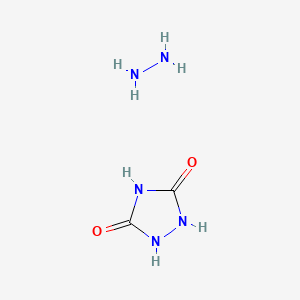
Einecs 264-246-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 264-246-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound’s specific chemical name, molecular formula, and other identifiers are crucial for its classification and regulatory purposes.
Méthodes De Préparation
The preparation methods for Einecs 264-246-2 involve various synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
Einecs 264-246-2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are often intermediates for further chemical synthesis or final products used in various applications .
Applications De Recherche Scientifique
Einecs 264-246-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be used in the development of pharmaceuticals or as a tool for studying biological processes. Industrial applications include its use in manufacturing processes and as a component in various products .
Mécanisme D'action
The mechanism of action of Einecs 264-246-2 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved is crucial for optimizing its use in scientific research and industrial applications .
Comparaison Avec Des Composés Similaires
Einecs 264-246-2 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties but differ in their specific applications or effects. Listing these similar compounds and comparing their characteristics can provide valuable insights into the advantages and limitations of this compound .
Propriétés
Numéro CAS |
63467-96-9 |
|---|---|
Formule moléculaire |
C2H7N5O2 |
Poids moléculaire |
133.11 g/mol |
Nom IUPAC |
hydrazine;1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C2H3N3O2.H4N2/c6-1-3-2(7)5-4-1;1-2/h(H3,3,4,5,6,7);1-2H2 |
Clé InChI |
HZBHTWNSVHZUGM-UHFFFAOYSA-N |
SMILES canonique |
C1(=O)NC(=O)NN1.NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline](/img/structure/B14497056.png)
![3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B14497063.png)
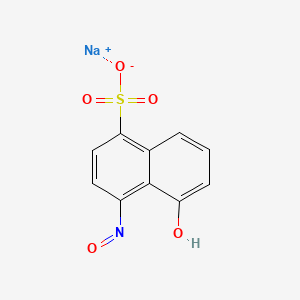
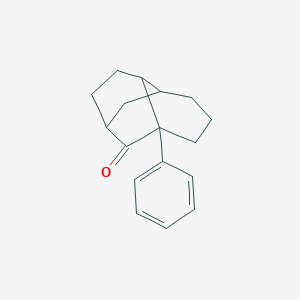
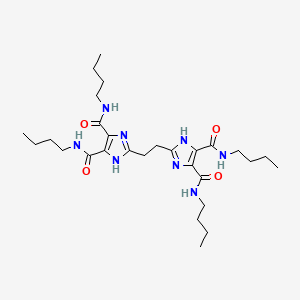
![8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one](/img/structure/B14497096.png)
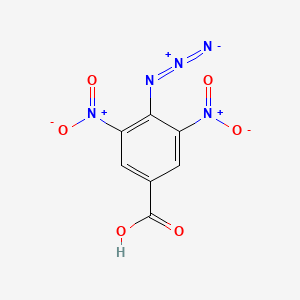

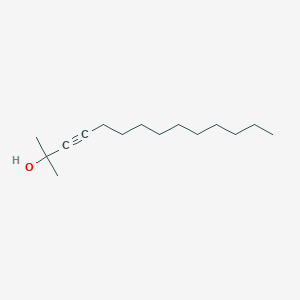
![2-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-7H-1-benzopyran-7-one](/img/structure/B14497126.png)
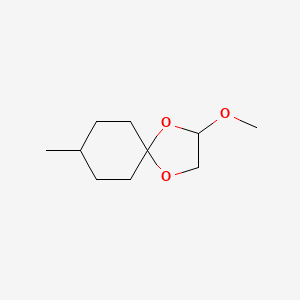
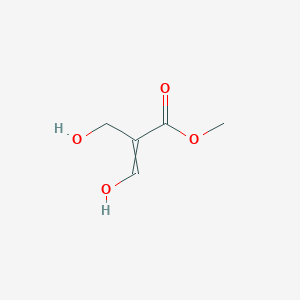
![6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine](/img/structure/B14497137.png)

